Liriodendrin
Description
Liriodendrin is a constituent isolated from Sargentodoxa cuneata . It is known to have various pharmacological effects .
Synthesis Analysis
Liriodendrin can be isolated and purified from Sargentodoxa cuneata using macroporous resin combined with a crystallization process .Molecular Structure Analysis
The molecular weight of Liriodendrin is 742.72 g/mol .Chemical Reactions Analysis
Liriodendrin has been found to interact with various biological targets. For instance, it has been shown to inhibit the SRC/STAT3/MAPK signaling pathway . It also established hydrogen bonding interactions with Thr87 and Arg82, π-anion interactions with Glu127, and alkyl interaction with Tyr87 and Ala84 of TNF-α .Physical And Chemical Properties Analysis
Liriodendrin has a molecular weight of 742.72 .Scientific Research Applications
Cardiovascular Protection
Liriodendrin, a constituent found in traditional Chinese medicine, has shown promising results in treating myocardial infarction (MI) in rats. The compound was observed to improve cardiac function significantly by inhibiting the release of inflammatory factors, activating the NF-κB pathway, and reducing apoptosis in myocardial cells. These findings suggest liriodendrin's potential as a protective agent against myocardial damage following infarction, making it a subject of interest for cardiovascular research (Bo Li et al., 2022).
Gastrointestinal Health
Liriodendrin has also been identified as a beneficial compound for gastrointestinal health, particularly in treating gastric injury and ulcers. A study demonstrated its ability to increase protective prostaglandin E2 levels, neutralize excessive gastric acid, inhibit Helicobacter pylori colonization, and effectively reduce gastritis and gastric ulcer formation. These properties indicate liriodendrin's potential application in the development of treatments for various gastrointestinal disorders, highlighting its therapeutic versatility (Yoon Ah Sohn et al., 2015).
Inflammatory and Autoimmune Disorders
Further research has established liriodendrin's role in managing inflammatory and autoimmune conditions. A study on mice with dextran sulfate sodium-induced colitis showed that liriodendrin could significantly alleviate symptoms of ulcerative colitis by reducing the levels of pro-inflammatory cytokines and suppressing the activation of the NF-κB pathway. This suggests its potential as a therapeutic agent for treating inflammatory bowel diseases and other related conditions (Zhen Zhang et al., 2017).
Pain Management
Liriodendrin has shown efficacy in pain management, particularly related to endometriosis-associated pain in rats. The compound was found to suppress inflammatory responses and regulate the PI3K/Akt/mTOR signaling pathway, leading to a significant reduction in pain. These results highlight liriodendrin's potential as a pain management therapy, offering a new direction for research in analgesic drugs (Jianfang Gong et al., 2021).
properties
IUPAC Name |
2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDULTAFAQRACT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O18 | |
Record name | Eleutheroside D | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Eleutheroside_D | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113328 | |
Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Liriodendrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Liriodendrin | |
CAS RN |
96038-87-8, 573-44-4 | |
Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96038-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Liriodendrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
269 - 270 °C | |
Record name | Liriodendrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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